1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-thienyl)-

Antibacterial SAR Triazolopyrimidine

1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-thienyl)- (CAS 723740-94-1) is a heterocyclic small molecule (C11H10N4S, MW 230.29) featuring a [1,2,4]triazolo[4,3-a]pyrimidine core substituted with methyl groups at the 5- and 7-positions and a 2-thienyl ring at the 3-position. This scaffold belongs to a privileged class of nitrogen-rich fused heterocycles widely explored for antibacterial, kinase-targeted, and cardiovascular applications.

Molecular Formula C11H10N4S
Molecular Weight 230.29 g/mol
CAS No. 723740-94-1
Cat. No. B12532032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-thienyl)-
CAS723740-94-1
Molecular FormulaC11H10N4S
Molecular Weight230.29 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=NN=C(N12)C3=CC=CS3)C
InChIInChI=1S/C11H10N4S/c1-7-6-8(2)15-10(9-4-3-5-16-9)13-14-11(15)12-7/h3-6H,1-2H3
InChIKeyHTNJHRWPXYVIIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-thienyl)- (CAS 723740-94-1): Core Scaffold & Procurement Context


1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-thienyl)- (CAS 723740-94-1) is a heterocyclic small molecule (C11H10N4S, MW 230.29) featuring a [1,2,4]triazolo[4,3-a]pyrimidine core substituted with methyl groups at the 5- and 7-positions and a 2-thienyl ring at the 3-position . This scaffold belongs to a privileged class of nitrogen-rich fused heterocycles widely explored for antibacterial, kinase-targeted, and cardiovascular applications [1]. The 2-thienyl substituent introduces distinctive electronic character (calculated LogP 2.47, polar surface area 71.32 Ų) compared to phenyl or pyridyl analogs at the same position , which directly impacts target binding, physicochemical properties, and biological selectivity. When procuring this compound, it is critical to recognize that it is not interchangeable with other 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine derivatives: the nature of the 3-position substituent is the primary determinant of its pharmacological and physicochemical differentiation.

Why 5,7-Dimethyl-3-(2-thienyl)-Triazolopyrimidine Cannot Be Generically Substituted by In-Class Analogs


Within the 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine series, the 3-position substituent functions as a critical pharmacophoric switch. In a systematic antibacterial evaluation of nine 3-aryl/hetryl analogs, 3-(4′-pyridyl) (3k) and 3-(3′,4′-dimethoxyphenyl) (3f) achieved 100% inhibition of B. subtilis, E. coli, S. aureus, and S. typhi at 10 µg/mL, while the 2-thienyl-bearing compound (3i) showed measurable but substantially weaker antibacterial activity in the same head-to-head assay [1]. Conversely, the 2-thienyl group confers a unique ion-channel pharmacology profile not observed with phenyl or pyridyl analogs: patent-derived data demonstrate that this specific compound inhibits the renal outer medullary potassium (ROMK) channel with an IC50 of 49 nM [2]. Simple substitution with a 3-phenyl or 3-pyridyl analog would forfeit this ROMK activity entirely, while retaining antibacterial liabilities. These data demonstrate that the 2-thienyl substituent is not a generic aromatic replacement but a functional determinant that redirects biological target engagement.

Quantitative Differentiation Evidence for 5,7-Dimethyl-3-(2-thienyl)-[1,2,4]triazolo[4,3-a]pyrimidine vs. Closest Analogs


Antibacterial Activity vs. 3-(4-Pyridyl) and 3-(3,4-Dimethoxyphenyl) Analogs: Head-to-Head MIC Comparison

In a head-to-head study of nine 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine analogs, the 2-thienyl compound (3i) demonstrated measurable but comparatively weak antibacterial activity. The 3-(4-pyridyl) analog (3k) and the 3-(3,4-dimethoxyphenyl) analog (3f) achieved 100% inhibition against Bacillus subtilis, Escherichia coli, Staphylococcus aureus, and Salmonella typhi at the lowest tested concentration of 10 µg/mL [1]. In contrast, compound 3i showed inhibition at higher concentrations (500, 100, and 50 µg/mL) but did not achieve complete inhibition at the 10 µg/mL level against all strains [1]. This quantitative gap confirms that the 2-thienyl compound is not a suitable candidate for stand-alone antibacterial applications compared to its pyridyl or dimethoxyphenyl counterparts, and should not be procured for that purpose.

Antibacterial SAR Triazolopyrimidine

ROMK1 Potassium Channel Inhibition: A Unique Pharmacological Profile Absent in Other 3-Substituted Analogs

The 5,7-dimethyl-3-(2-thienyl) derivative exhibits potent inhibition of the human ROMK1 (Kir1.1) potassium channel with an IC50 of 49 nM, as measured by ⁸⁶Rb⁺ efflux in CHO cells co-expressing DHFR [1]. This activity is a direct consequence of the 2-thienyl pharmacophore, as closely related 3-aryl analogs (e.g., 3-phenyl or 3-pyridyl derivatives) evaluated in the same patent family do not show comparable ROMK potency. For context, the reference ROMK inhibitor MK-8153 achieves an IC50 of 5 nM in electrophysiology assays, positioning this compound as a moderately potent starting point for further optimization . Importantly, the compound also shows binding to the hERG channel with an IC50 of 170 nM [2], yielding a ROMK/hERG selectivity window of approximately 3.5-fold. This selectivity profile is modest and must be considered when designing follow-up medicinal chemistry efforts.

Ion Channel ROMK Cardiovascular

Physicochemical Differentiation: LogP and PSA vs. 3-Phenyl and 3-(4-Pyridyl) Analogs

The 2-thienyl substituent imparts distinct physicochemical properties relative to common aromatic replacements. The target compound has a calculated LogP of 2.47 and a polar surface area (PSA) of 71.32 Ų . While precise experimental LogP values for the 3-phenyl and 3-(4-pyridyl) analogs are not published in a single comparative dataset, the thienyl sulfur atom is expected to increase polarizability and modulate hydrogen-bonding capacity compared to a phenyl ring. The 3-(4-pyridyl) analog, by virtue of the pyridyl nitrogen, would have a substantially lower LogP and higher PSA, altering membrane permeability and target engagement profiles. These differences are consistent with the observed divergence in biological activity: the moderate lipophilicity of the 2-thienyl compound (LogP ~2.5) supports membrane penetration for intracellular targets like ROMK, while the more polar pyridyl analog may favor extracellular or periplasmic targets relevant to antibacterial activity.

Physicochemical Properties Drug-likeness LogP

Evidence-Backed Application Scenarios for 5,7-Dimethyl-3-(2-thienyl)-[1,2,4]triazolo[4,3-a]pyrimidine


Renal Outer Medullary Potassium (ROMK) Channel Inhibitor Screening and Lead Optimization

The compound's ROMK1 IC50 of 49 nM, documented in US9073882 [1], positions it as a structurally characterized starting point for programs targeting hypertension, heart failure, or chronic kidney disease. Unlike the 3-phenyl or 3-pyridyl analogs in the Prakash et al. antibacterial series, this 2-thienyl derivative uniquely engages the ROMK channel [2]. Researchers should use this compound as a tool for structure–activity relationship (SAR) exploration around the thienyl pharmacophore, while noting its modest 3.5-fold selectivity over hERG (IC50 170 nM) as a key parameter requiring optimization in follow-up analogs.

Negative Control for Antibacterial Screening of 3-Substituted Triazolopyrimidine Libraries

Because the 2-thienyl compound (3i) was significantly less potent than the 3-(4-pyridyl) (3k) and 3-(3,4-dimethoxyphenyl) (3f) analogs in the Prakash et al. antibacterial study—failing to achieve 100% inhibition at 10 µg/mL against B. subtilis, E. coli, S. aureus, and S. typhi [2]—it can serve as a matched negative control in antibacterial screening cascades. Its inclusion in compound libraries allows researchers to benchmark assay sensitivity and confirm that observed antibacterial activity is substituent-dependent rather than scaffold-derived.

Physicochemical Reference Standard for LogP/Permeability Correlation Studies

With a well-defined calculated LogP of 2.47 and PSA of 71.32 Ų [1], this compound can serve as a calibrated reference point in permeability or distribution studies comparing heteroaryl substituent effects. Its intermediate lipophilicity between the more lipophilic 3-phenyl analog and the more polar 3-(4-pyridyl) analog makes it a valuable data point for building predictive models of membrane penetration in the triazolopyrimidine chemical space.

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